molecular formula C7H2BrClF4 B8175799 2-Bromo-4-chloro-5-fluorobenzotrifluoride

2-Bromo-4-chloro-5-fluorobenzotrifluoride

Cat. No.: B8175799
M. Wt: 277.44 g/mol
InChI Key: HXDMGCFYLUUGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrClF4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-fluorobenzotrifluoride typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with bromine, chlorine, and fluorine in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. For example, starting with a benzene derivative, sequential halogenation and trifluoromethylation reactions are carried out under controlled conditions to achieve the desired product. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-5-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of phenols, amines, or thiophenols.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

    Oxidation and Reduction: Formation of carboxylic acids, alcohols, or hydrocarbons.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzotrifluoride involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-2-chloro-4-fluorobenzene
  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

Uniqueness: 2-Bromo-4-chloro-5-fluorobenzotrifluoride is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which impart distinct chemical properties such as high reactivity, stability, and hydrophobicity. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-bromo-5-chloro-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMGCFYLUUGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.